3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline
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Overview
Description
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chloro group, two methoxy groups, and a methyl group attached to the benzyl and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3-chloro-4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and chelation of metal ions . Further research is needed to elucidate the specific molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-n-(2,3-dimethoxybenzyl)-4-fluoroaniline
- 3-Chloro-n-(2,3-dimethoxybenzyl)propanamide
- (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine
Uniqueness
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Properties
CAS No. |
84474-05-5 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C16H18ClNO2/c1-11-7-8-13(9-14(11)17)18-10-12-5-4-6-15(19-2)16(12)20-3/h4-9,18H,10H2,1-3H3 |
InChI Key |
BAQAIKMAMCQPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)Cl |
Origin of Product |
United States |
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